1-(4-Fluoro-3-methylphenyl)-3-propanoylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-3-methylphenyl)-3-propanoylpiperidin-2-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a piperidin-2-one moiety. The unique structural features of this compound make it a subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1-(4-Fluoro-3-methylphenyl)-3-propanoylpiperidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of 4-fluoro-3-methylacetophenone, which is achieved through the Friedel-Crafts acylation of 4-fluoro-3-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization: The intermediate is then subjected to cyclization with piperidine under basic conditions to form the piperidin-2-one ring.
Final Product Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Fluoro-3-methylphenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include strong acids, bases, and various solvents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(4-Fluoro-3-methylphenyl)-3-propanoylpiperidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-methylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting the metabolic pathways in which these enzymes are involved . The exact molecular targets and pathways depend on the specific application and the biological system under study.
Comparison with Similar Compounds
1-(4-Fluoro-3-methylphenyl)-3-propanoylpiperidin-2-one can be compared with other similar compounds, such as:
4-Fluoro-3-methylphenyl isocyanate: This compound shares the fluorine and methyl substitutions on the phenyl ring but differs in its functional groups and reactivity.
4-Fluoro-3-methyl-α-Pyrrolidinovalerophenone: Another compound with similar substitutions but different structural features and applications.
N-ethyl-2-amino-1-phenylheptan-1-one: A cathinone derivative with different pharmacological properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18FNO2 |
---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C15H18FNO2/c1-3-14(18)12-5-4-8-17(15(12)19)11-6-7-13(16)10(2)9-11/h6-7,9,12H,3-5,8H2,1-2H3 |
InChI Key |
PPIIBHCUVFSCLU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC(=C(C=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.